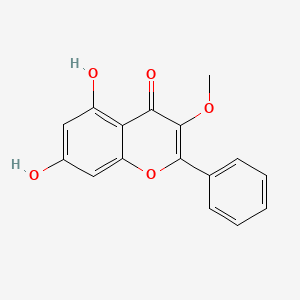

3-Méthoxygalangine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Galangin 3-methyl ether has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of various flavonoid derivatives.

Biology: The compound exhibits significant antibacterial and antifungal activities.

Medicine: It has shown potential in anticancer research due to its cytotoxic effects on cancer cell lines.

Industry: Galangin 3-methyl ether is used in the development of natural antibacterial agents and preservatives.

Mécanisme D'action

Target of Action

Galangin 3-methyl ether, also known as 3-O-Methylgalangin, is a natural flavonoid compound that primarily targets bacteria and fungi , exhibiting strong antibacterial and antifungal effects . It also inhibits pancreatic lipase , an enzyme crucial for the digestion of dietary fats .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. For instance, it has inhibitory effects on Pseudomonas aeruginosa , a common bacterium associated with infections . The exact molecular interactions between Galangin 3-methyl ether and its targets are still under investigation.

Biochemical Pathways

Galangin 3-methyl ether is a derivative of Galangin (GA), a polyphenolic compound that belongs to the category of flavanol . GA is known to modulate various biochemical pathways, including the NF-κB and Nrf2/CREB signalling pathways , which are involved in inflammation and oxidative stress . It also inhibits the Akt/PI3K/mTOR pathway, NF-kB, and MAPK pathways , which are crucial for cell proliferation and survival . .

Pharmacokinetics

Galangin, the parent compound of Galangin 3-methyl ether, is metabolized preferentially by glucuronide conjugation rather than sulfation and oxidation reactions . This suggests that Galangin 3-methyl ether may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of Galangin 3-methyl ether’s action primarily include the inhibition of bacterial and fungal growth, as well as the suppression of pancreatic lipase activity . This leads to its antibacterial, antifungal, and potential anti-obesity effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Galangin 3-methyl ether. For instance, the compound’s bioavailability and biological activity can be influenced by its structural class, degree of hydroxylation, conjugations, and polymerization . .

Analyse Biochimique

Biochemical Properties

Galangin 3-methyl ether plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it inhibits pancreatic lipase, an enzyme critical for the digestion of dietary fats . Additionally, Galangin 3-methyl ether exhibits antibacterial activity by interacting with bacterial cell membranes, leading to increased permeability and subsequent cell death . The compound also interacts with proteins involved in oxidative stress responses, thereby exerting antioxidant effects .

Cellular Effects

Galangin 3-methyl ether influences various cellular processes and functions. It has been shown to induce apoptosis in cancer cells by activating both intrinsic and extrinsic apoptotic pathways . This compound upregulates pro-apoptotic proteins such as Bax and DR5, leading to the activation of caspases . Furthermore, Galangin 3-methyl ether modulates cell signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival . It also affects cellular metabolism by inhibiting glycolysis and promoting oxidative phosphorylation .

Molecular Mechanism

At the molecular level, Galangin 3-methyl ether exerts its effects through various mechanisms. It binds to and inhibits enzymes such as pancreatic lipase, thereby reducing lipid digestion . The compound also interacts with DNA and RNA, leading to changes in gene expression . Additionally, Galangin 3-methyl ether modulates the activity of transcription factors like NF-κB, resulting in altered expression of genes involved in inflammation and apoptosis . The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and upregulate antioxidant enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Galangin 3-methyl ether have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In vitro studies have shown that Galangin 3-methyl ether can induce long-term changes in cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have demonstrated that the compound’s effects on cellular metabolism and signaling pathways can persist for several days after administration .

Dosage Effects in Animal Models

The effects of Galangin 3-methyl ether vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities . At higher doses, it may cause toxic effects, including hepatotoxicity and nephrotoxicity . Studies have shown that the compound’s efficacy in reducing inflammation and oxidative stress is dose-dependent, with higher doses providing more significant effects . Threshold effects have also been observed, where doses below a certain level do not produce noticeable biological effects .

Metabolic Pathways

Galangin 3-methyl ether is involved in several metabolic pathways. It is metabolized primarily through glucuronidation, a process that enhances its solubility and facilitates excretion . The compound also undergoes oxidation to form kaempferol, another bioactive flavonoid . Enzymes such as UDP-glucuronosyltransferases play a key role in the metabolism of Galangin 3-methyl ether . Additionally, the compound affects metabolic flux by inhibiting glycolysis and promoting oxidative phosphorylation .

Transport and Distribution

Within cells and tissues, Galangin 3-methyl ether is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization within cells is influenced by its interactions with cellular membranes and organelles . Studies have shown that Galangin 3-methyl ether accumulates in specific tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

Galangin 3-methyl ether’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It also accumulates in the mitochondria, where it influences cellular metabolism and induces apoptosis . Post-translational modifications, such as phosphorylation, may affect the compound’s localization and activity within cells . Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'éther méthylique de galangine peut être synthétisé par méthylation de la galangine. Une méthode courante implique l'utilisation d'iodure de méthyle et d'une base comme le carbonate de potassium dans un solvant approprié comme l'acétone . La réaction est généralement réalisée sous reflux pendant plusieurs heures pour assurer une méthylation complète.

Méthodes de production industrielle : La production industrielle d'éther méthylique de galangine implique souvent l'extraction du composé à partir de sources naturelles, telles que le rhizome d'Alpinia officinarum . Le processus d'extraction comprend des étapes telles que l'extraction par solvant, la filtration et la purification à l'aide de techniques chromatographiques.

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : L'éther méthylique de galangine peut subir des réactions d'oxydation pour former divers dérivés oxydés.

Réduction : Le composé peut être réduit pour former des dérivés de flavonoïdes réduits.

Substitution : Il peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que des halogènes ou des agents alkylants.

Principaux produits formés :

Oxydation : Dérivés de flavonoïdes oxydés.

Réduction : Dérivés de flavonoïdes réduits.

Substitution : Composés flavonoïdes substitués.

Applications de la recherche scientifique

L'éther méthylique de galangine a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme élément de base pour la synthèse de divers dérivés de flavonoïdes.

Biologie : Le composé présente des activités antibactériennes et antifongiques significatives.

Mécanisme d'action

Le mécanisme d'action de l'éther méthylique de galangine implique son interaction avec diverses cibles moléculaires et voies :

Activité antibactérienne : Il inhibe la croissance bactérienne en perturbant la membrane cellulaire bactérienne et en interférant avec les enzymes essentielles.

Activité anticancéreuse : Le composé induit l'apoptose dans les cellules cancéreuses en activant les voies de la caspase et en inhibant la prolifération cellulaire.

Inhibition enzymatique : Il inhibe la lipase pancréatique, qui joue un rôle dans le métabolisme des lipides.

Comparaison Avec Des Composés Similaires

Composés similaires :

Galangine : Le composé parent de l'éther méthylique de galangine, connu pour ses propriétés antioxydantes et anti-inflammatoires.

Kaempférol : Un autre flavonoïde avec des activités antioxydantes et anticancéreuses similaires.

Quercétine : Un flavonoïde bien connu avec de forts effets antioxydants et anti-inflammatoires.

Unicité : L'éther méthylique de galangine est unique en raison de sa méthylation spécifique en position 3, ce qui augmente sa lipophilie et sa biodisponibilité par rapport à son composé parent, la galangine . Cette modification contribue également à ses activités biologiques distinctes, telles que des effets antibactériens plus puissants et une inhibition plus forte de la lipase pancréatique .

Activité Biologique

Galangin 3-methyl ether, also known as 3-O-methylgalangin, is a natural flavonoid derived from the rhizome of Alpinia officinarum. This compound has garnered attention due to its diverse biological activities, including antibacterial, anti-inflammatory, and potential metabolic benefits. This article provides a comprehensive overview of the biological activity of galangin 3-methyl ether, supported by data tables and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂O₅ |

| Molecular Weight | 284.26 g/mol |

| Density | 1.47 g/cm³ |

| Boiling Point | 526.4 °C |

| Melting Point | 299 °C |

| Flash Point | 201.5 °C |

Antibacterial Activity

Galangin 3-methyl ether exhibits significant antibacterial properties. A study highlighted its effectiveness against various bacterial strains, showing inhibition zones that suggest strong antibacterial activity. The compound was found to inhibit pancreatic lipase, which is crucial for fat digestion, indicating potential applications in weight management and metabolic health .

Case Study: Antibacterial Efficacy

In a comparative study of flavonoids from Alpinia officinarum, galangin 3-methyl ether demonstrated a feeding deterrent effect against Tribolium castaneum with a feeding deterrent index of 20.34% at a concentration of 1500 ppm . This suggests its potential use in pest control formulations.

Anti-inflammatory Properties

Research indicates that galangin derivatives can modulate inflammatory pathways. In vitro studies have shown that galangin and its methyl ether can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a role in reducing inflammation in various diseases .

Metabolic Effects

Galangin 3-methyl ether has been investigated for its effects on adiponectin synthesis during adipogenesis in human bone marrow mesenchymal stem cells. It promotes adiponectin production, which is associated with improved insulin sensitivity and metabolic health .

Pharmacokinetics

A pharmacokinetic study involving normal rats revealed a double-peak phenomenon for galangin and its methyl ether derivatives, indicating complex absorption and metabolism patterns that could influence their biological activity .

Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Antibacterial | Effective against multiple bacterial strains |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

| Metabolic modulation | Promotes adiponectin synthesis |

Propriétés

IUPAC Name |

5,7-dihydroxy-3-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-16-14(19)13-11(18)7-10(17)8-12(13)21-15(16)9-5-3-2-4-6-9/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYISDADPVOHJBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216823 | |

| Record name | 3-O-Methylgalangin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,7-Dihydroxy-3-methoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6665-74-3 | |

| Record name | Galangin 3-methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-O-Methylgalangin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Methylgalangin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-O-METHYLGALANGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02887TX99X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,7-Dihydroxy-3-methoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

299 °C | |

| Record name | 5,7-Dihydroxy-3-methoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential mechanisms of action of Galangin 3-methyl ether in treating diseases?

A: While specific mechanisms are still under investigation, research suggests that Galangin 3-methyl ether might exert its effects by interacting with various signaling pathways within cells. A study using network pharmacology analysis indicated that Galangin 3-methyl ether could potentially target pathways like PI3K-Akt, FoxO, and IL-17 signaling pathways, which are known to be involved in inflammatory responses and cell survival. [] Further research is needed to confirm these interactions and elucidate the precise mechanisms involved.

Q2: What is the structural characterization of Galangin 3-methyl ether?

A: Galangin 3-methyl ether is a flavonoid, a class of plant secondary metabolites. Its molecular formula is C16H12O5, and its molecular weight is 284.26 g/mol. Structural elucidation is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , ]

Q3: What are the sources of Galangin 3-methyl ether?

A: Galangin 3-methyl ether has been isolated from various plant sources, including Lychnophora markgravii, Lychnophora staavioides, Eremophila species, and the epicuticular layer of leaves from certain Gaultheria species. [, , , ] These plants are known to produce a variety of flavonoid compounds.

Q4: Has Galangin 3-methyl ether shown activity against any parasites?

A: Yes, research indicates that Galangin 3-methyl ether exhibits activity against Leishmania amazonensis amastigotes, a parasite responsible for leishmaniasis. [] This finding suggests its potential as a starting point for developing new antiparasitic agents.

Q5: Are there any studies investigating the potential of Galangin 3-methyl ether as an insecticide?

A: Research suggests that Galangin 3-methyl ether might contribute to the insecticidal properties of certain plant extracts. A study on Alpinia officinarum extracts found that while Galangin 3-methyl ether itself showed moderate feeding deterrent activity against Tribolium castaneum (red flour beetle), other components in the extract, like benzylacetone, exhibited stronger insecticidal effects. [] This suggests that Galangin 3-methyl ether, in combination with other compounds, might play a role in the plant's defense mechanisms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.